molecular formula C9H9NO B15293206 3-(4-Methylpyridin-3-yl)prop-2-yn-1-ol

3-(4-Methylpyridin-3-yl)prop-2-yn-1-ol

Cat. No.: B15293206
M. Wt: 147.17 g/mol
InChI Key: DSSOCQLRSQDVNS-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H9NO It features a pyridine ring substituted with a methyl group at the 4-position and a prop-2-yn-1-ol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-ol typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between an aryl halide and an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound such as an aldehyde or ketone.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpyridin-3-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for the development of specialized molecules in various fields of research.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(4-methylpyridin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C9H9NO/c1-8-4-5-10-7-9(8)3-2-6-11/h4-5,7,11H,6H2,1H3

InChI Key

DSSOCQLRSQDVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C#CCO

Origin of Product

United States

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